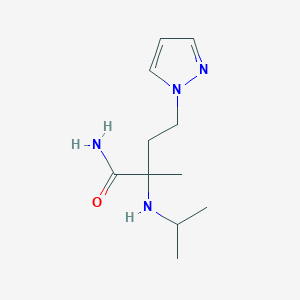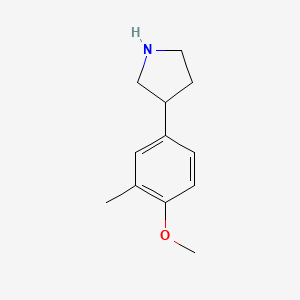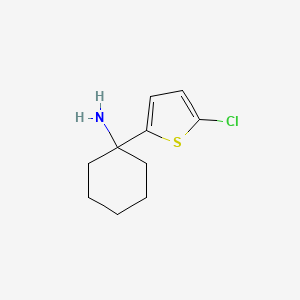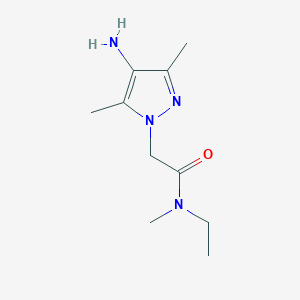
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide is a chemical compound with a complex structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with ethyl chloroacetate under basic conditions to form an intermediate. This intermediate is then reacted with N-methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
- 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride
Uniqueness
Compared to similar compounds, 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has unique structural features that may confer distinct biological activities and chemical reactivity. Its ethyl and methyl substitutions can influence its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C10H18N4O/c1-5-13(4)9(15)6-14-8(3)10(11)7(2)12-14/h5-6,11H2,1-4H3 |
InChI Key |
YPTUALRAZSZZGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CN1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


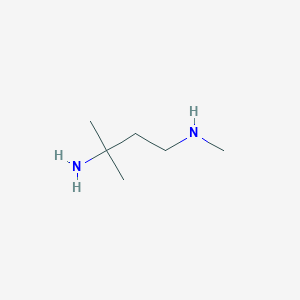

![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)


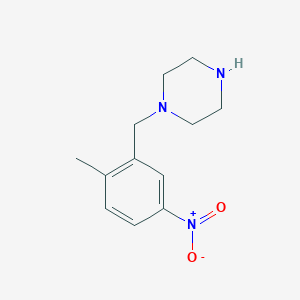
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)


